The synthesis of XMP-629 can be achieved through standard organic chemistry methods. One prominent method involves the use of a one-step synthesis approach, which streamlines the production of the compound by minimizing the number of reaction steps required to obtain the final product. This method is advantageous as it enhances efficiency and reduces potential side reactions .
Technical Details:
XMP-629 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for XMP-629 is , and it features a pentahydroxy structure with a carboxamide group.
Structural Data:
XMP-629 participates in various chemical reactions that are essential for its antimicrobial activity. These reactions primarily involve interactions with bacterial cell membranes, leading to disruption and subsequent cell death.
Technical Details:
The mechanism of action of XMP-629 involves multiple pathways that contribute to its antimicrobial effects. Primarily, it acts by modulating immune responses and directly targeting bacterial cells.
Process:
Data:
Studies have shown that XMP-629 exhibits significant inhibitory concentrations against Propionibacterium acnes, highlighting its potential as an effective treatment for acne .
XMP-629 possesses distinct physical and chemical properties that influence its behavior in biological systems.
Physical Properties:
Chemical Properties:
XMP-629 has several promising applications in scientific research and clinical settings:
The accelerating crisis of antimicrobial resistance represents one of the most significant threats to global public health, with staggering epidemiological and economic implications. According to World Health Organization surveillance data, bacterial AMR directly caused 1.27 million global deaths in 2019 and contributed to nearly 5 million additional fatalities, establishing it as a leading cause of mortality worldwide [3]. In the United States alone, the Centers for Disease Control and Prevention (CDC) documents over 2.8 million antimicrobial-resistant infections annually, resulting in more than 35,000 deaths [9]. The economic burden is equally concerning, with multidrug-resistant infections adding $4.6 billion annually to U.S. healthcare costs [9].
The GLASS 2022 report highlights particularly alarming resistance patterns among common pathogens, including a median 42% resistance rate for third-generation cephalosporin-resistant Escherichia coli and 35% for methicillin-resistant Staphylococcus aureus (MRSA) across 76 countries [3]. This resistance crisis stems from multiple interconnected factors: the overuse and misuse of antibiotics across human medicine and agriculture, the rapid genetic adaptability of microorganisms, and the dwindling antibiotic development pipeline. Critically, the timeline for resistance development against conventional antibiotics has accelerated dramatically, as illustrated in Table 1.
Table 1: Historical Timeline of Antibiotic Resistance Development
Antibiotic | Introduced | Resistance Observed | Time Lag |
---|---|---|---|
Penicillin | 1943 | 1945 | 2 years |
Methicillin | 1960 | 1961 | 1 year |
Cefotaxime | 1980 | 1983 | 3 years |
Imipenem | 1985 | 1998 | 13 years |
Ceftazidime | 1985 | 1987 | 2 years |
Vancomycin | 1988 | 2002 | 14 years |
This landscape creates an urgent imperative for novel antimicrobial agents with distinct mechanisms of action capable of circumventing existing resistance pathways. Antimicrobial peptides represent a promising therapeutic class addressing this unmet need.
Antimicrobial peptides are evolutionarily conserved components of innate immunity found across diverse organisms, from plants and insects to humans. These small, typically cationic peptides (generally 10-100 amino acids in length) demonstrate broad-spectrum activity against bacteria, fungi, viruses, and even cancerous cells through mechanisms distinct from conventional antibiotics [4] [8]. The Database of Antimicrobial Activity and Structure of Peptides (APD3) currently catalogs over 3,500 AMPs from natural sources, with hundreds more in synthetic development pipelines [10].
The therapeutic advantages of AMPs stem primarily from their multi-target mechanisms of action:
Membrane Disruption: Most AMPs utilize their amphipathic structure (hydrophobic and cationic regions) to interact with microbial membranes. Through mechanisms like the barrel-stave, toroidal pore, or carpet models, they integrate into bilayers, causing rapid osmotic collapse and cell death [4]. This physical disruption makes resistance development substantially more difficult compared to single-target antibiotics.
Immunomodulation: Beyond direct microbicidal effects, many AMPs exhibit host-directed immunomodulatory functions. They can chemoattract immune cells, modulate inflammatory responses, and promote wound healing through interactions with receptors like TLRs, GPCRs, and EGFR [2] [8]. This dual functionality enhances their therapeutic utility in complex infections.
Intracellular Targeting: Some AMPs traverse membranes without causing immediate lysis to disrupt vital intracellular processes including nucleic acid synthesis, protein folding, and enzymatic activity. For example, the bovine-derived peptide indolicidin inhibits DNA topoisomerase [4], while PR-39 degrades proteins essential for DNA replication [4].
Table 2: Key Mechanisms of Action of Antimicrobial Peptides
Mechanism Category | Specific Actions | Example AMPs | Target Pathogens |
---|---|---|---|
Membrane Disruption | Barrel-stave pore formation | Alamethicin | Gram-positive bacteria |
Toroidal pore formation | Magainin 2 | Gram-negative bacteria, fungi | |
Carpet model (detergent-like) | Cecropins | Broad-spectrum | |
Cell Wall Targeting | Binding to lipid II | Nisin | Gram-positive bacteria |
Inhibition of peptidoglycan synthesis | Daptomycin | MRSA, VRE | |
Intracellular Actions | DNA binding/intercalation | Indolicidin | Gram-negative bacteria |
Protein synthesis inhibition | PR-39 | Gram-positive bacteria | |
Enzyme inhibition | Histatins | Fungi (C. albicans) | |
Immunomodulation | Chemotaxis of immune cells | LL-37 | Broad-spectrum |
Modulation of cytokine responses | Human β-defensins | Bacteria, viruses |
Compared to conventional antibiotics, AMPs demonstrate lower propensity for resistance development due to their multi-target mechanisms and rapid bactericidal activity (often within minutes) [8]. They remain effective against multidrug-resistant pathogens like MRSA, VRE, and carbapenem-resistant Enterobacteriaceae [4] [10]. Clinical successes including polymyxin B (Gram-negative infections), daptomycin (complicated skin infections), and advanced candidates like murepavadin (Phase III against Pseudomonas aeruginosa) validate this therapeutic approach [2] [8].
XMP-629 (also designated XOMA-629) represents a rationally engineered cationic α-helical peptide specifically developed to address the limitations of conventional antibiotics [1] [5] [7]. With the chemical formula C₆₇H₉₃N₁₅O₁₁ and a molecular weight of 1284.55 g/mol (CAS No. 316805-65-9), it belongs to the class of synthetic endotoxin inhibitors [1] [5]. Structurally, its amphipathic design features a hydrophilic N-terminal domain enriched in cationic residues (arginine, lysine) and a hydrophobic C-terminus with nonpolar amino acids (alanine, glycine, valine), enabling efficient microbial membrane interactions [1] [7].
Research established XMP-629 as a potent endotoxin neutralizer – a critical function given endotoxin's (lipopolysaccharide, LPS) role in triggering septic shock cascades during Gram-negative infections [1] [5]. Beyond endotoxin inhibition, it exhibits broad-spectrum antimicrobial activity through an immunomodulatory mechanism, enhancing innate immune responses while directly disrupting microbial membranes [1] [7].
Notably, XMP-629 demonstrates potent activity against dermatologically relevant pathogens, positioning it as a promising candidate for topical applications. Key research findings include:
This target spectrum, combined with its immunomodulatory capacity, underpins XMP-629's therapeutic potential for skin and soft tissue infections (SSTIs), particularly impetigo and acne rosacea [5]. Its development signifies a strategic convergence of antimicrobial and dermatological research aimed at overcoming resistance while modulating pathological inflammation.
Table 3: XMP-629 Target Pathogens and Associated Dermatological Conditions
Target Pathogen | Dermatological Condition | Reported Activity | Research Significance |
---|---|---|---|
Propionibacterium acnes | Acne vulgaris, Acne rosacea | Potent growth inhibition | Addresses antibiotic-resistant acne |
Staphylococcus aureus (including MRSA) | Impetigo, Folliculitis, Abscesses | Broad-spectrum bactericidal activity | Targets emerging community-acquired MRSA strains |
Streptococcus pyogenes | Impetigo, Cellulitis, Erysipelas | Significant inhibition | Reduces risk of post-streptococcal complications |
Gram-negative endotoxin producers | Wound infections, Burn sepsis | Endotoxin neutralization | Mitigates systemic inflammatory response |
Ongoing research focuses on optimizing XMP-629's pharmacological properties – including stability, delivery, and production scalability – to advance its translational potential. The peptide exemplifies the "drugs from bugs" paradigm, leveraging natural host defense mechanisms to combat evolving microbial threats in an era of diminishing antibiotic efficacy [1] [7] [10].
Table 4: Key Chemical and Biological Properties of XMP-629
Property | Specification | Research/Clinical Significance |
---|---|---|
IUPAC Name | Not fully specified in sources | Synthetic peptide analog |
Synonyms | XOMA-629, XOMA629, XOMA 629, XMP 629 | Development code from XOMA Ltd |
CAS Number | 316805-65-9 | Unique chemical identifier |
Molecular Formula | C₆₇H₉₃N₁₅O₁₁ | High nitrogen content correlates with cationic nature |
Molecular Weight | 1284.55 g/mol | Within optimal range for antimicrobial peptides |
Peptide Type | Cationic α-helical | Facilitates membrane interaction and penetration |
Primary Mechanism | Endotoxin inhibition, Membrane disruption | Dual-action antimicrobial strategy |
Therapeutic Targets | P. acnes, S. aureus, S. pyogenes | Dermatologically relevant pathogens |
Development Status | Preclinical/Investigational | Potential for topical dermatological formulations |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4